Cannabinoid Receptor Affinity Comparison
In vitro binding assays demonstrate that 7-methoxy-3-indolecarboxaldehyde exhibits an IC50 of 334 nM for the rat cannabinoid receptor (THC site), measured via displacement of the radioligand [3H]-CP-55940 [1]. This binding affinity differs markedly from other structurally related indole derivatives. For instance, a distinct aminoalkylindole derivative in the same assay series displayed an IC50 of 31 nM [2], while another indole derivative showed an IC50 of 1.43 µM [3]. The 10.7-fold difference between the 334 nM compound and the 31 nM compound illustrates the profound impact of specific substituent patterns on receptor engagement.
| Evidence Dimension | Cannabinoid receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 334 nM |
| Comparator Or Baseline | Aminoalkylindole derivative CHEMBL420512: IC50 = 31 nM; Another indole derivative CHEMBL280991: IC50 = 1,430 nM |
| Quantified Difference | 10.7-fold lower potency than 31 nM comparator; 4.3-fold higher potency than 1,430 nM comparator |
| Conditions | In vitro displacement of [3H]-CP-55940 from rat cannabinoid receptor (THC site) |
Why This Matters
The specific IC50 value provides a quantitative benchmark for researchers developing cannabinoid receptor ligands or investigating indole-based SAR, enabling precise selection of the 7-methoxy derivative over analogs with divergent affinity profiles.
- [1] BindingDB. BDBM50229031 (CHEMBL112253). IC50: 334 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50229031&google=BDBM50229031 View Source
- [2] BindingDB. BDBM50470045 (CHEMBL420512). IC50: 31 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50470045&google=BDBM50470045 View Source
- [3] BindingDB. BDBM50229937 (CHEMBL280991). IC50: 1.43E+3 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50229937&google=BDBM50229937 View Source
